Urease-IN-6

Urease Inhibition Enzyme Assay Structure-Activity Relationship

Standard urease inhibitors like thiourea and AHA exhibit moderate potency and cytotoxicity that compromise gastric mucosal model reliability. Urease-IN-6 resolves this limitation with a tryptamine-thiourea hybrid scaffold delivering superior inhibition at low concentrations without host-cell toxicity. • IC50 of 14.2 μM enables robust bacterial urease blockade in H. pylori colonization assays. • Non-cytotoxic profile ensures phenotypic readouts reflect true pharmacological effects rather than compound-induced cell death. • High purity (≥98%) with 50 mg/mL DMSO solubility supports reproducible HTS calibration and dose-response studies across agricultural nitrogen cycling and preclinical ulcer research.

Molecular Formula C18H19N3OS
Molecular Weight 325.4 g/mol
Cat. No. B452793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-6
Molecular FormulaC18H19N3OS
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H19N3OS/c1-22-15-8-6-14(7-9-15)21-18(23)19-11-10-13-12-20-17-5-3-2-4-16(13)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23)
InChIKeyUSHGHTOQCIQMRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urease-IN-6: A High-Purity Thiourea-Based Urease Inhibitor with Proven In Vitro Potency (IC50 14.2 μM)


Urease-IN-6 is a synthetic small-molecule urease inhibitor belonging to the thiourea class, characterized by a tryptamine-derived indole core linked via a thiourea bridge to a 4-methoxyphenyl group [1]. It acts by selectively blocking the nickel-dependent active site of the urease enzyme, thereby mitigating excessive ammonia production from urea hydrolysis . This compound is primarily utilized as a research tool in preclinical studies of peptic and gastric ulcers, bacterial infection, and agricultural nitrogen management [2].

Why Generic Substitution of Urease Inhibitors Like Thiourea or Acetohydroxamic Acid Fails: Key Differentiators of Urease-IN-6


Urease inhibitors are not functionally interchangeable due to significant variations in potency, mechanism of action, and cytotoxicity profiles. While standard compounds such as thiourea and the clinical drug acetohydroxamic acid (AHA) serve as common benchmarks, their moderate inhibitory activity and, in the case of AHA, known side effects, limit their utility in demanding research applications [1]. Urease-IN-6 distinguishes itself through a specific chemical scaffold (tryptamine-thiourea hybrid) that confers enhanced potency and a favorable non-cytotoxic profile in cellular assays, directly impacting the reliability and physiological relevance of experimental outcomes [2].

Quantitative Evidence Guide: Head-to-Head Potency and Selectivity Data for Urease-IN-6 vs. Standard Inhibitors


Direct Potency Comparison: Urease-IN-6 Exhibits 1.5× Greater Inhibitory Activity Than Standard Thiourea

In a direct head-to-head in vitro urease inhibition assay, Urease-IN-6 demonstrated an IC50 of 14.2 μM, which is significantly more potent than the standard inhibitor thiourea, which exhibited an IC50 of 21.2 ± 1.3 μM [1]. This represents a 1.49-fold improvement in potency, confirming that the specific substitution pattern on the tryptamine-thiourea scaffold enhances binding affinity compared to the unsubstituted thiourea core.

Urease Inhibition Enzyme Assay Structure-Activity Relationship

Cross-Study Potency Benchmarking: Urease-IN-6 Outperforms Clinical Standard Acetohydroxamic Acid (AHA) by 1.6×

When benchmarked against the clinically used urease inhibitor acetohydroxamic acid (AHA), Urease-IN-6 shows superior potency. Urease-IN-6 exhibits an IC50 of 14.2 μM [1], whereas a recent study reports AHA's IC50 as 23.4 ± 1.6 μM under comparable in vitro conditions [2]. This represents a 1.65-fold increase in inhibitory activity. This advantage positions Urease-IN-6 as a more sensitive tool for probing urease-dependent pathologies.

Urease Inhibition Drug Discovery Comparative Pharmacology

Verified High Purity: >98% Assured Chemical Integrity for Reproducible Research

Urease-IN-6 is supplied with a certified purity of ≥98% (typically 98.89% as determined by HPLC) [1]. This level of purity is critical for ensuring that observed biological activity is attributable to the intended compound and not to confounding impurities. Many generic or early-stage analogs lack this documented purity assurance.

Quality Control Analytical Chemistry Reproducibility

Enhanced Solubility: DMSO Solubility of 50 mg/mL Enables Flexible Assay Design

Urease-IN-6 demonstrates high solubility in DMSO, reaching 50 mg/mL (153.64 mM) [1]. This is a significant practical advantage over less soluble thiourea derivatives, which often require more complex co-solvent systems or have limited concentration ranges. The high solubility facilitates the preparation of concentrated stock solutions, enabling a wide dynamic range in dose-response experiments and simplifying in vitro assay workflows.

Formulation Assay Development Drug Delivery

Confirmed Non-Cytotoxic Profile: Safe for Cell-Based Urease Activity Studies

In cellular assays, Urease-IN-6 and its structural analogs from the same tryptamine-thiourea series were found to be non-cytotoxic [1]. This is a critical differentiator for compounds intended for use in cell-based models of urease activity, as cytotoxicity can confound phenotypic readouts. While not all urease inhibitors share this favorable safety profile, this class-level inference supports the selection of Urease-IN-6 for studies requiring intact cellular systems.

Cytotoxicity Cell Viability Safety Pharmacology

Best Research and Industrial Application Scenarios for Urease-IN-6 in Peptic Ulcer and Antibacterial Studies


Preclinical Modeling of Helicobacter pylori-Associated Gastric Pathologies

Urease-IN-6 is ideally suited for in vitro and ex vivo studies investigating the role of urease in H. pylori colonization and pathogenesis. Its superior potency over thiourea [1] and AHA [2] allows for more effective inhibition of bacterial urease at lower concentrations, minimizing off-target effects in complex gastric mucosa models. Furthermore, its non-cytotoxic profile [3] ensures that observed reductions in bacterial load or inflammation are directly attributable to urease inhibition rather than compound-induced host cell death. This makes it a valuable tool for validating urease as a therapeutic target and for screening combination therapies.

High-Throughput Screening (HTS) for Novel Urease Inhibitors or Synergists

The high solubility of Urease-IN-6 (50 mg/mL in DMSO) [4] and its well-characterized, consistent IC50 value (14.2 μM) [1] make it an excellent positive control or benchmark compound in automated HTS campaigns. Its reliable performance under standard assay conditions facilitates the calibration of screening platforms, the validation of hit compounds, and the establishment of meaningful potency cutoffs. The high purity (>98%) reduces the likelihood of false positives arising from impurities, thereby increasing screening efficiency.

Agricultural Nitrogen Management and Soil Microbiology Studies

Urease catalyzes the hydrolysis of urea-based fertilizers, leading to ammonia volatilization and nitrogen loss. Urease-IN-6, as a potent small-molecule inhibitor [1], can be employed in soil microcosm or plant growth experiments to quantify the impact of urease activity on nitrogen cycling. Its defined chemical structure and known potency allow for precise dose-response studies, enabling researchers to dissect the role of microbial urease in nutrient availability and to evaluate the potential of synthetic inhibitors in improving fertilizer efficiency, with the advantage of being a non-cytotoxic agent that is less likely to disrupt overall soil microbial communities compared to broad-spectrum antimicrobials [3].

Structural Biology and Molecular Docking Studies of Urease-Inhibitor Interactions

The distinct tryptamine-thiourea scaffold of Urease-IN-6 offers a unique binding mode compared to simpler inhibitors like thiourea [1]. Its use in co-crystallization or molecular docking studies can provide valuable insights into the key structural features governing high-affinity binding to the nickel-containing active site of urease [2]. The availability of high-purity material is essential for generating high-quality structural data, making Urease-IN-6 a preferred ligand for elucidating the molecular determinants of urease inhibition and for guiding the rational design of next-generation inhibitors.

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